(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one
CAS No.: 943894-82-4
Cat. No.: VC15799337
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 943894-82-4 |
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Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | (3S)-3-amino-1-tert-butylpyrrolidin-2-one |
Standard InChI | InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |
Standard InChI Key | FDAXMCBBSSNYSW-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)N1CC[C@@H](C1=O)N |
Canonical SMILES | CC(C)(C)N1CCC(C1=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one (C₈H₁₆N₂O) is a five-membered lactam ring with the following key features:
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Molecular Formula: C₈H₁₆N₂O
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Molecular Weight: 156.23 g/mol (free base) / 192.68 g/mol (hydrochloride salt) .
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CAS Registry Numbers:
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Stereochemistry: The (S)-configuration at C3 is critical for enantioselective interactions in biological systems .
Table 1: Key Identifiers of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one
Property | Value | Source |
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IUPAC Name | (S)-3-amino-1-(tert-butyl)pyrrolidin-2-one | |
SMILES | CC(C)(C)N1CC@HN | |
InChIKey | BLCIWSKZXOUZOF-UHFFFAOYSA-N | |
Boiling Point | Not reported | — |
Density | Not reported | — |
Synthetic Methodologies
Chiral Synthesis from trans-4-Hydroxy-L-Proline
A patent (CN102531987A) outlines a four-step enantioselective synthesis route for structurally related (S)-3-aminopyrrolidine derivatives :
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Decarboxylation: trans-4-Hydroxy-L-proline undergoes catalytic decarboxylation to yield (R)-3-hydroxypyrrolidine.
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N-Boc Protection: The amine is protected with tert-butoxycarbonyl (Boc) to stabilize the intermediate.
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Sulfonylation and SN2 Reaction: Hydroxyl groups are sulfonylated, followed by azide substitution via SN2, inducing stereochemical inversion to (S)-configuration.
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Reduction and Deprotection: Azide reduction with triphenylphosphine and Boc removal with HCl yield the target amine .
Table 2: Key Synthetic Steps and Conditions
Step | Reaction | Reagents/Conditions | Outcome |
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1 | Decarboxylation | Solvent: H2O; Catalyst: HCl | (R)-3-Hydroxypyrrolidine |
2 | N-Boc Protection | Boc₂O, Base | Boc-protected intermediate |
3 | Sulfonylation/SN2 | MsCl, NaN₃ | (S)-3-Azidopyrrolidine |
4 | Reduction/Deprotection | PPh₃, HCl | (S)-3-Aminopyrrolidine·2HCl |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: The hydrochloride salt is water-soluble due to ionic character, while the free base is more lipophilic .
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Stability: Lactam rings are generally stable under acidic conditions but may hydrolyze in strong bases.
Spectroscopic Data
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IR Spectrum: Expected peaks include N-H stretch (3300 cm⁻¹), amide C=O (1680 cm⁻¹), and tert-butyl C-H (1360–1380 cm⁻¹) .
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NMR (¹H):
Pharmaceutical and Industrial Applications
Role in Drug Discovery
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one serves as a precursor for:
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Norepinephrine Reuptake Inhibitors (NRIs): Analogous pyrrolidinones exhibit nanomolar potency at hNET (IC₅₀ = 7–10 nM) .
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Kinase Inhibitors: Triazolopyridinone derivatives demonstrate p38 MAP kinase inhibition (IC₅₀ < 100 nM) .
Case Study: Analgesic Development
Compound 20 (J. Med. Chem. 2009, 52, 5703–5711), derived from a similar scaffold, reduced neuropathic pain in rats at 3 mg/kg orally . The tert-butyl group enhances metabolic stability and blood-brain barrier penetration .
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